molecular formula C12H22O2 B099532 4,4,5,5-Tetramethyl-2,7-octanedione CAS No. 17663-27-3

4,4,5,5-Tetramethyl-2,7-octanedione

Cat. No. B099532
CAS RN: 17663-27-3
M. Wt: 198.3 g/mol
InChI Key: GTRYXHORFPEEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2,7-octanedione, commonly known as TTA, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. TTA is a chelating agent that forms complexes with metal ions, making it useful in various applications. In

Mechanism Of Action

TTA forms complexes with metal ions by coordinating with the metal ion through its carbonyl and methyl groups. The resulting complex can be used for various applications, including metal ion detection and quantification. TTA has also been shown to inhibit the activity of certain enzymes that require metal ions for their function, such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Biochemical And Physiological Effects

TTA has been shown to have anti-inflammatory and anti-cancer properties in various studies. It has been shown to inhibit the production of inflammatory cytokines in macrophages and to induce apoptosis in cancer cells. TTA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of TTA is its high purity, which makes it suitable for use in various scientific applications. TTA is also relatively stable and can be stored for long periods without degradation. However, TTA is not suitable for use in aqueous solutions due to its low solubility in water. TTA also has a relatively short half-life in vivo, which limits its use as a therapeutic agent.

Future Directions

There are several potential future directions for the use of TTA in scientific research. One area of interest is the development of TTA-based fluorescent probes for the detection of metal ions in living cells. Another potential application is the use of TTA as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of TTA and its potential applications in various fields of research.

Synthesis Methods

TTA can be synthesized by the reaction of 2,4-pentanedione with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction yields TTA as a yellow crystalline powder with a purity of over 99%.

Scientific Research Applications

TTA has various applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is used as a chelating agent to form complexes with metal ions in solution, which can be used for the detection and quantification of metal ions. TTA is also used as a fluorescent probe for the detection of zinc ions in cells. In biochemistry, TTA is used as a ligand for the study of metalloproteins and enzymes that contain metal ions. TTA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.

properties

IUPAC Name

4,4,5,5-tetramethyloctane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)7-11(3,4)12(5,6)8-10(2)14/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRYXHORFPEEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C(C)(C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170166
Record name 4,4,5,5-Tetramethyl-2,7-octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2,7-octanedione

CAS RN

17663-27-3
Record name 4,4,5,5-Tetramethyl-2,7-octanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017663273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,5,5-Tetramethyl-2,7-octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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